Chlorure de 5-chloro-2-pipéridin-4-yl-1,3-benzothiazole

Vue d'ensemble

Description

The compound 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related chemical reactions and structures that can help infer some information about the compound . The first paper describes the reaction of 4,5-dichloro-3-trichloromethylisothiazole with various heterocyclic amines, including piperidine, which is a component of the compound of interest . The second paper discusses a side product in the synthesis of a benzothiazinone, which is structurally related to benzothiazole .

Synthesis Analysis

The synthesis of related compounds involves the reaction of isothiazoles with heterocyclic amines. Specifically, 4,5-dichloro-3-trichloromethylisothiazole reacts with piperidine to yield a compound with a selectively replaced chlorine atom . Although the exact synthesis of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride is not detailed, similar methods could potentially be applied, suggesting a nucleophilic substitution reaction might be involved in its synthesis.

Molecular Structure Analysis

While the molecular structure of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride is not directly analyzed in the papers, the structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, is characterized . This provides insight into the potential molecular geometry and interactions that could be expected in the compound of interest, given the similarities in the piperidinyl group and the benzothiazole moiety.

Chemical Reactions Analysis

The first paper indicates that the reaction of isothiazoles with heterocyclic amines can lead to selective nucleophilic substitution . This suggests that 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride may also undergo similar reactions, potentially with different electrophiles or nucleophiles, to yield various derivatives or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride are not discussed in the provided papers. However, based on the properties of related compounds, it can be inferred that the compound may exhibit typical properties of benzothiazoles and piperidines, such as solubility in organic solvents and potential for hydrogen bonding due to the presence of the piperidinyl nitrogen .

Applications De Recherche Scientifique

Recherche pharmacologique

Ce composé a été identifié comme un activateur dans des études pharmacologiques, en particulier dans le contexte de la traduction de l'ARNm. Il a montré une activité dans l'activation de la traduction de l'ARNm de l'α-synucléine et de la protéine prion pilotée par la boucle en tige 5’UTR dans les cellules neuroglioblastomes . Ces résultats sont importants car ils contribuent à la compréhension des mécanismes moléculaires dans les maladies neurodégénératives.

Recherche en protéomique

En protéomique, ce composé est utilisé pour ses propriétés biochimiques. Il a été utilisé pour étudier la traduction ou l'activité de la luciférase, avec une valeur de CE50 de 42,42 µM dans les cellules neuroglioblastomes . Cette application est cruciale pour comprendre l'expression et la fonction des protéines dans les systèmes biologiques.

Recherche médicale

Le rôle du composé dans la recherche médicale est principalement celui d'un produit chimique de recherche, non destiné à un usage diagnostique ou thérapeutique. Cependant, son influence sur les mécanismes de traduction de l'ARNm offre des voies potentielles pour le développement de nouvelles stratégies thérapeutiques .

Applications industrielles

Bien que des applications industrielles spécifiques ne soient pas détaillées, le rôle du composé dans la recherche scientifique suggère son utilisation potentielle dans les processus de découverte et de développement de médicaments. Ses propriétés uniques peuvent aider à la synthèse de nouveaux composés ayant une pertinence industrielle.

Recherche biochimique

Le chlorure de 5-chloro-2-pipéridin-4-yl-1,3-benzothiazole est un produit biochimique clé utilisé dans la recherche liée à la protéomique. Son état physique solide et sa stabilité à température ambiante le rendent adapté à diverses configurations expérimentales .

Synthèse organique

Le composé trouve des applications en synthèse organique, où il peut être utilisé comme bloc de construction pour des molécules plus complexes. Ses propriétés structurelles pourraient être bénéfiques pour synthétiser de nouveaux composés organiques .

Découverte de médicaments

Dans le domaine de la découverte de médicaments, ce composé fait partie de l'exploration de nouveaux médicaments. Son implication dans la modulation de la traduction de l'ARNm est particulièrement pertinente pour identifier de nouvelles cibles et mécanismes de médicaments.

Études neurologiques

Compte tenu de son activité dans la traduction des protéines liées aux fonctions neurologiques, ce composé est précieux dans les études neurologiques. Il aide à explorer les facteurs génétiques et les voies de synthèse des protéines qui peuvent contribuer aux troubles neurologiques .

Safety and Hazards

Mécanisme D'action

Target of Action

5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride primarily targets fatty acid binding proteins 4 and 5 (FABP4 and FABP5) . These proteins play crucial roles in the intracellular transport of fatty acids and other lipophilic substances, influencing metabolic processes and signaling pathways .

Mode of Action

The compound interacts with FABP4 and FABP5 by binding to their active sites, inhibiting their function. This inhibition disrupts the normal transport and signaling functions of these proteins, leading to altered lipid metabolism and reduced inflammatory responses .

Biochemical Pathways

By inhibiting FABP4 and FABP5, 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride affects several biochemical pathways:

- Inflammatory Pathways : Reduced activity of FABP4 and FABP5 can lead to decreased production of pro-inflammatory cytokines, impacting inflammatory responses .

Pharmacokinetics

The pharmacokinetics of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of FABP4 and FABP5 leads to:

- Anti-inflammatory Effects : Lowered production of inflammatory mediators. At the cellular level, these changes can result in improved insulin sensitivity and reduced risk of atherosclerosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride:

- Interactions : Concurrent use of other drugs or dietary components can affect its absorption and metabolism .

This comprehensive overview highlights the intricate mechanisms through which 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride exerts its effects, providing valuable insights into its potential therapeutic applications.

: RCSB PDB - 5HZ5: FABP5 in complex with 6-Chloro-4-phenyl-2-piperidin-1 : N- (5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7- (3-piperidin-1

Analyse Biochimique

Biochemical Properties

5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteases and kinases, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to interact with various biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular function and biochemical pathways .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, affecting its stability and efficacy. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

In animal models, the effects of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride vary with different dosages. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its distribution within tissues can also affect its localization and accumulation, influencing its overall efficacy and function .

Subcellular Localization

The subcellular localization of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interaction with biomolecules and its overall function. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect metabolic processes .

Propriétés

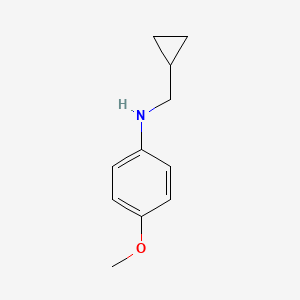

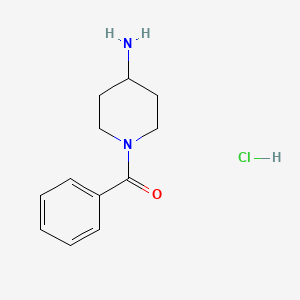

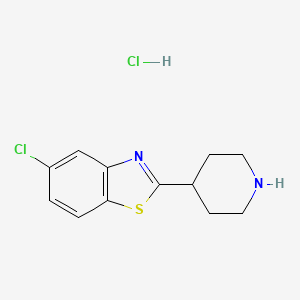

IUPAC Name |

5-chloro-2-piperidin-4-yl-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S.ClH/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBCZRJPBQVGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.